molecular formula C9H12N2O B13638719 Azetidin-3-yl(pyridin-4-yl)methanol

Azetidin-3-yl(pyridin-4-yl)methanol

Cat. No.: B13638719
M. Wt: 164.20 g/mol
InChI Key: QIYXNYLNODTWQR-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Medicinal Chemistry

The integration of azetidine rings into medicinal chemistry gained momentum in the early 2010s, driven by the need for saturated heterocycles that balance ring strain with metabolic stability. This compound first appeared in synthetic databases around 2014, coinciding with advances in photoredox catalysis that enabled efficient coupling of azetidine carboxylic acids with vinylpyridines. For example, batch reactions using 4-vinylpyridine and azetidine precursors under 365 nm light achieved isolated yields of 65–78%, while flow synthesis methods improved reproducibility and scalability.

Early applications capitalized on the compound’s ability to mimic transition states in enzymatic reactions, particularly those involving amino acid recognition. The methanol bridge serves as a hydrogen bond donor-acceptor pair, enhancing interactions with targets like kinases and G protein-coupled receptors. By 2020, derivatives of this compound had entered preclinical studies for neurodegenerative diseases, leveraging the pyridine ring’s capacity to cross the blood-brain barrier.

Relevance of Azetidine and Pyridine Scaffolds in Drug Discovery

The azetidine scaffold contributes three critical properties:

  • Ring Strain : The four-membered azetidine ring exhibits approximately 26 kcal/mol of angle strain, promoting reactivity in ring-opening and functionalization reactions while maintaining sufficient stability for pharmacokinetic optimization.
  • Stereoelectronic Effects : The nitrogen lone pair in azetidine adopts a pseudo-axial conformation, creating a dipole moment that enhances interactions with electronegative protein pockets.
  • Synthetic Versatility : Azetidine rings tolerate diverse substitution patterns at the 3-position, enabling modular construction of combinatorial libraries.

Concurrently, the pyridine scaffold provides:

  • Aromatic π-Stacking : The pyridin-4-yl group engages in cation-π interactions with lysine and arginine residues, as demonstrated in kinase inhibition assays.
  • Hydrogen Bond Acceptor Sites : The nitrogen atom at the 4-position participates in hydrogen bonding with backbone amides, a feature exploited in protease inhibitor design.
  • Metabolic Resistance : Pyridine’s electron-deficient ring resists oxidative degradation by cytochrome P450 enzymes, improving half-life in vivo.

Table 1 : Comparative Analysis of Azetidine and Pyridine Pharmacophoric Features

Feature Azetidine Scaffold Pyridine Scaffold
Ring Strain (kcal/mol) 26 0 (aromatic stabilization)
Dipole Moment (D) 2.1–2.5 1.7–2.0
logP Contribution +0.3 to +0.7 -0.1 to +0.2
Metabolic Lability Moderate (CYP3A4 substrate) Low (CYP2D6 resistance)

Data derived from PubChem computational analyses and experimental studies.

Overview of Key Research Questions and Objectives

Current research on this compound addresses four primary questions:

  • Synthetic Optimization : Can photoredox/Ni dual catalysis replace traditional Staudinger reactions to improve enantioselectivity in large-scale synthesis? Preliminary flow systems using 4CzIPN photocatalysts show promise, achieving 82% yield at 30 mL/min throughput.
  • Conformational Locking : Does the methanol bridge restrict azetidine-pyridine torsion angles to favor bioactive conformations? Molecular dynamics simulations suggest a predominant synclinal arrangement (±60° dihedral) that matches adenosine triphosphate-binding sites.
  • Target Diversification : Beyond kinases and GPCRs, could this scaffold inhibit RNA-dependent enzymes like SARS-CoV-2 polymerase? Docking studies identify favorable interactions with conserved aspartate residues in viral RdRp.
  • Prodrug Potential : Can the methanol hydroxyl be acylated or phosphorylated to enhance membrane permeability? Prototype prodrugs with acetyl-protected hydroxyls show 3-fold increases in Caco-2 permeability compared to parent compounds.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

azetidin-3-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C9H12N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8-9,11-12H,5-6H2

InChI Key

QIYXNYLNODTWQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C2=CC=NC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Azetidine Derivatives

The synthesis of azetidine derivatives typically involves cyclization strategies from suitable precursors such as homoallylamines or azetidinones. Common methods include:

  • Electrophilic cyclization of homoallylamines: This method uses electrophilic reagents to induce ring closure via 4-exo-tet cyclization, forming azetidine rings from open-chain precursors. Selenium-induced cyclization is a notable example, where selenium reagents promote cyclization at room temperature, though this can lead to mixtures of azetidine and pyrrolidine products depending on reaction conditions and substituent sterics.

  • Horner–Wadsworth–Emmons (HWE) reaction: This is used to prepare azetidinylidene derivatives from azetidinones and phosphonate esters. For example, methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-2-one in the presence of sodium hydride in dry tetrahydrofuran (THF), followed by aqueous workup and purification to yield azetidine derivatives.

Specific Preparation of this compound

While direct literature specifically naming "this compound" is scarce, the compound can be logically synthesized by adapting known azetidine preparation methods combined with pyridine functionalization strategies:

  • Route via azetidin-3-one intermediate: Starting from azetidin-3-one, nucleophilic addition of a pyridin-4-yl-containing organometallic reagent (e.g., pyridin-4-yl lithium or Grignard reagent) to the carbonyl group can yield the corresponding this compound after protonation. This approach leverages the electrophilicity of the azetidinone carbonyl and the nucleophilicity of the pyridin-4-yl organometallic reagent.

  • Iodocyclization of homoallylamines: A more recent and efficient method involves iodocyclization of homoallylamine derivatives bearing pyridin-4-yl substituents. This method, developed by Fossey and colleagues, allows the formation of multi-substituted azetidines under mild conditions with good regioselectivity and yields. The process involves intramolecular cyclization triggered by iodine electrophiles, followed by deiodination or substitution to yield the azetidine ring.

Reaction Conditions and Purification

  • Solvents: Common solvents include dry tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM), chosen for their ability to dissolve reactants and stabilize intermediates.

  • Bases and reagents: Sodium hydride (NaH) is frequently used as a strong base in HWE reactions; iodine reagents are employed in iodocyclization; selenium reagents can be used for electrophilic cyclization of homoallylamines.

  • Workup and purification: After reaction completion, aqueous quenching is typical, followed by extraction with ethyl acetate or other organic solvents. Purification is achieved by flash column chromatography or vacuum distillation techniques such as Kugelrohr distillation.

Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
Selenium-induced cyclization Selenium reagents, acetonitrile, RT Mild conditions, accessible starting materials Mixture of azetidine and pyrrolidine; low selectivity 70-100% conversion but low isolated azetidine yield
Horner–Wadsworth–Emmons (HWE) Azetidin-2-one, methyl 2-(dimethoxyphosphoryl)acetate, NaH, dry THF Reliable, well-established for substituted alkenes Requires strict anhydrous conditions, moderate yield ~60% for intermediate azetidinylidene
Iodocyclization of homoallylamines Iodine electrophile, homoallylamine derivatives Good regioselectivity, mild conditions, versatile Substrate scope may limit yields; requires optimization 34-99% for related azetidine derivatives

Research Discoveries and Developments

  • The iodocyclization methodology has been expanded to include heterocyclic and bulky substituents, allowing synthesis of azetidine derivatives with diverse functional groups, including pyridine rings, in good yields and stereoselectivity.

  • Single crystal X-ray diffraction studies have confirmed the structure and stereochemistry of synthesized azetidine derivatives, supporting the regioselectivity and mechanism of the iodocyclization process.

  • Biological screening of azetidine derivatives synthesized via these methods indicates promising activity profiles, including potential anti-inflammatory and antibacterial properties, highlighting the medicinal relevance of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azetidin-3-yl(pyridin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azetidin-3-yl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-Containing Methanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
(2-Aminopyridin-4-yl)-methanol C₆H₇N₂O 123.13 Pyridin-4-yl with amino group at 2-position Potential intermediate in drug synthesis
(2,3,6-Trimethoxypyridin-4-yl)methanol C₉H₁₁NO₄ 197.19 Pyridin-4-yl with three methoxy groups Enhanced solubility due to polar groups
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol C₁₁H₁₇N₃O 207.28 Piperidine ring (6-membered) with pyridin-3-yl Cataloged for life science research
(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol C₈H₇N₂OS 179.22 Thiazole ring fused with pyridin-3-yl Unspecified applications in organic chemistry
Quinuclidine derivative with pyridin-4-yl* Not provided Not provided Quinuclidine core with pyridin-4-yl Antibacterial activity (FtsZ inhibition)

*From : Contains pyridin-4-yl but paired with quinuclidine instead of azetidine.

Key Comparative Insights:

Thiazole vs. Azetidine: The thiazole-containing analog () introduces sulfur, which may alter electronic properties and binding affinity in biological systems.

Substituent Effects: Amino Groups: (2-Aminopyridin-4-yl)-methanol () may exhibit enhanced nucleophilicity, making it a candidate for further functionalization. Methoxy Groups: (2,3,6-Trimethoxypyridin-4-yl)methanol () demonstrates how electron-donating groups can improve solubility, a critical factor in drug design.

Pyridin-4-yl groups in fluorescence-active compounds (e.g., 3-hydroxyflavone analogs, ) highlight their utility in photophysical applications, though Azetidin-3-yl(pyridin-4-yl)methanol’s fluorescence properties remain unstudied.

Synthetic Considerations :

  • Synthesis of pyridine-thiazole hybrids () often involves condensation reactions, while azetidine-containing compounds may require specialized ring-closing strategies.

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(pyridin-4-yl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via a reaction between this compound and oxalic acid to form its oxalate salt. Key steps include:
  • Catalytic hydrogenation : Use palladium hydroxide on carbon under hydrogen (5 bar) in methanol at 40°C for 4 hours to reduce intermediates .

  • Solvent selection : Methanol or ethanol under reflux ensures efficient cyclization and purification .

  • Yield optimization : Adjust stoichiometric ratios (e.g., 1:1:2 for reactants in cyclization reactions) and monitor reaction progress via TLC or HPLC .

    Synthesis Method Comparison
    Route
    Oxalate salt formation
    Catalytic hydrogenation
    Cyclization

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for oxalate derivatives. Ensure high-resolution data collection to address potential twinning .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the azetidine-pyridine linkage and hydroxyl group presence .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₂O⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

  • Methodological Answer :
  • Empirical validation : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate pure compounds .
  • Differential Scanning Calorimetry (DSC) : Use DSC to determine precise melting points and identify polymorphic forms .
  • Cross-lab collaboration : Compare data across independent labs to distinguish compound variability from measurement errors .

Q. What mechanistic insights explain the compound's interaction with the GABAergic system?

  • Methodological Answer :
  • Receptor binding assays : Perform competitive binding studies using radiolabeled ligands (e.g., [³H]-muscimol) to assess affinity for GABAₐ receptors .
  • Molecular docking : Use software like AutoDock to model interactions between the compound's azetidine ring and receptor active sites .
  • In vivo electrophysiology : Patch-clamp recordings in neuronal cultures to measure changes in chloride ion flux .

Q. What methodological challenges arise in solvent selection for synthesis and purification?

  • Methodological Answer :
  • Solvent polarity effects : Methanol enhances solubility of intermediates but may promote side reactions; ethanol reduces byproduct formation during cyclization .
  • Purification hurdles : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar oxalate derivatives. For crystalline forms, optimize slow evaporation in acetone/water mixtures .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in catalytic hydrogenation steps?

  • Methodological Answer :
  • Catalyst activation : Pre-reduce palladium hydroxide under hydrogen flow before reaction initiation .
  • Pressure monitoring : Use autoclaves with real-time pressure sensors to maintain consistent H₂ levels .
  • Post-reaction analysis : Quantify residual catalyst via ICP-MS and assess leaching impacts on yield .

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